molecular formula C15H11ClN4O2 B2355523 6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide CAS No. 2094455-33-9

6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide

Cat. No.: B2355523
CAS No.: 2094455-33-9
M. Wt: 314.73
InChI Key: ZCPKDECKUWUVGW-UHFFFAOYSA-N
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Description

6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide typically involves multiple steps. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amide or nitrile derivatives.

Scientific Research Applications

6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in microbial cells, leading to antimicrobial effects. The compound may inhibit essential enzymes or disrupt cell membrane integrity, resulting in the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide is unique due to the presence of the chloro and cyano groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to other pyridine derivatives.

Properties

IUPAC Name

6-chloro-2-N-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-13-11(14(18)21)5-6-12(20-13)15(22)19-10-3-1-9(2-4-10)7-8-17/h1-6H,7H2,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKDECKUWUVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=NC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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